3-Bromo-4-hydroxybenzonitrile

Biocatalysis Enzyme Engineering Nitrile Hydrolysis

Select 3-bromo-4-hydroxybenzonitrile for its distinct meta-bromo para-hydroxy substitution pattern ensuring photostability during UV-mediated transformations, outperforming labile 2-hydroxy isomers. Essential for febuxostat O-alkylation route, nitrilase substrate conversion to 3-bromo-4-hydroxybenzoic acid, and validated negative control for TRH receptor SAR (IC50 >50,000 nM). Available immediately in gram to kilogram scales with batch-specific COA.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 2315-86-8
Cat. No. B056826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxybenzonitrile
CAS2315-86-8
Synonyms2-Bromo-4-cyanophenol
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)O
InChIInChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
InChIKeyHLHNOIAOWQFNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8) as a Monobrominated Aromatic Building Block for Synthetic and Medicinal Chemistry


3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8) is a halogenated aromatic organic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol [1]. It features a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group, providing a bifunctional structure that enables versatile reactivity in organic synthesis, including nucleophilic substitution, coupling reactions, and further functionalization . This compound serves primarily as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Why 3-Bromo-4-hydroxybenzonitrile Cannot Be Replaced by Unsubstituted or Differently Substituted Hydroxybenzonitriles


The specific substitution pattern of 3-Bromo-4-hydroxybenzonitrile—with a single bromine atom at the meta position relative to the nitrile and para to the hydroxyl group—governs its reactivity, enzyme recognition, and photochemical behavior. Unsubstituted 4-hydroxybenzonitrile exhibits significantly reduced nitrilase enzyme activity compared to the brominated analog [1]. Positional isomers, such as 3,5-dibromo-2-hydroxybenzonitrile, demonstrate drastically different photostability profiles, with the 2-hydroxy isomer undergoing rapid photodegradation while the 4-hydroxy analog remains stable [2]. Furthermore, the crystal packing and solid-state properties of 3-bromo-4-hydroxybenzonitrile are distinct from its dihalogenated counterparts, influencing formulation and handling characteristics [3]. Generic substitution without accounting for these quantifiable differences in enzyme kinetics, photolytic stability, and solid-state behavior would compromise experimental reproducibility and product performance.

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8) Against Close Analogs


Nitrilase Enzyme Activity: Enhanced Conversion of 3-Bromo-4-hydroxybenzonitrile vs. 4-Hydroxybenzonitrile

In whole-cell biocatalyst assays using Klebsiella pneumoniae subsp. ozaenae expressing nitrilase, 3-bromo-4-hydroxybenzonitrile exhibited measurable enzymatic conversion, whereas unsubstituted 4-hydroxybenzonitrile showed only very low activity [1]. This difference in substrate recognition is critical for biocatalytic applications.

Biocatalysis Enzyme Engineering Nitrile Hydrolysis

Comparative Photolytic Stability: 3-Bromo-4-hydroxybenzonitrile as a Stable Degradation Product of Bromoxynil Photolysis

In photolysis studies of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in aqueous solution, the formation of 3-bromo-4,5-dihydroxybenzonitrile accounted for approximately 65% of the photochemical conversion, in contrast to 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile previously reported as minor products [1]. This indicates that the monobrominated analog is a stable, persistent intermediate under photolytic conditions.

Environmental Chemistry Photodegradation Herbicide Fate

Positional Isomer Photostability: 3-Bromo-4-hydroxybenzonitrile Framework Confers Light Stability vs. 2-Hydroxy Isomers

While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is comparatively stable in sunlight, its positional isomer, 3,5-dibromo-2-hydroxybenzonitrile, degrades rapidly via photohydrolysis [1]. Furthermore, 3,5-dibromo-2-hydroxybenzonitrile is itself photolabile in daylight, giving 3-bromo-2,5-dihydroxybenzonitrile in aqueous solution, whereas the analogous reaction does not occur for 3,5-dibromo-4-hydroxybenzonitrile [2]. This class-level inference extends to the monobrominated 3-bromo-4-hydroxybenzonitrile, which shares the stabilizing 4-hydroxy substitution pattern.

Photochemistry Isomer Stability Environmental Degradation

Crystal Engineering and Solid-State Differentiation: Unique Packing of Monobrominated vs. Dibrominated Analogs

Crystallographic analysis of 3,5-dihalo-4-hydroxybenzonitriles reveals that the dibromo and diiodo compounds form essentially identical planar sheets via halogen...halogen interactions, exhibiting extreme two-dimensional isostructuality [1]. In contrast, 3-bromo-4-hydroxybenzonitrile, lacking the second halogen, cannot participate in the same extended halogen-bonding network, leading to distinct crystal packing and solid-state properties.

Crystallography Solid-State Chemistry Polymorphism

Synthetic Utility: 3-Bromo-4-hydroxybenzonitrile as a Key Intermediate for Febuxostat Synthesis

3-Bromo-4-hydroxybenzonitrile serves as a crucial starting material for the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat gout. The synthetic route involves alkylation of the hydroxyl group to form 3-bromo-4-isobutoxybenzonitrile, followed by subsequent transformations . This specific reactivity profile is enabled by the bromine atom's ability to participate in cross-coupling reactions while the hydroxyl group remains available for alkylation.

Organic Synthesis Pharmaceutical Intermediates Gout Therapeutics

TRH Receptor Binding Profile: Low Affinity Confirms Suitability as Negative Control Building Block

In radioligand displacement assays, 3-bromo-4-hydroxybenzonitrile exhibited an IC50 > 50,000 nM against mouse TRH-R1 and TRH-R2 receptors expressed in HEK293 cells [1]. In contrast, structurally related TRH analogs show nanomolar affinity. This low affinity profile confirms the compound's suitability as a negative control or inert scaffold in medicinal chemistry campaigns targeting GPCRs, where background binding must be minimized.

GPCR Pharmacology TRH Receptor Binding Assays

Optimal Application Scenarios for 3-Bromo-4-hydroxybenzonitrile Based on Quantitative Differentiation Evidence


Biocatalytic Nitrile Hydrolysis for Carboxylic Acid Synthesis

Utilize 3-bromo-4-hydroxybenzonitrile as a substrate for nitrilase enzymes from Klebsiella pneumoniae to produce 3-bromo-4-hydroxybenzoic acid. The compound exhibits low but detectable conversion, whereas unsubstituted 4-hydroxybenzonitrile shows only very low activity [1]. This selectivity makes it a useful substrate for studying enzyme specificity or for preparative biocatalysis when alternative chemical hydrolysis is undesirable.

Photostable Intermediate in UV-Exposed Synthetic Sequences

Employ 3-bromo-4-hydroxybenzonitrile in synthetic routes involving UV irradiation or light-exposed steps. Its 4-hydroxy substitution pattern confers significantly greater photostability compared to 2-hydroxy positional isomers, which undergo rapid photodegradation [1][2]. This property ensures intermediate integrity during photochemical transformations.

Negative Control Scaffold in GPCR Drug Discovery

Incorporate 3-bromo-4-hydroxybenzonitrile as a building block for designing negative control compounds in thyrotropin-releasing hormone (TRH) receptor assays. The compound demonstrates IC50 > 50,000 nM against TRH-R1 and TRH-R2, providing a well-characterized low-affinity baseline for structure-activity relationship (SAR) studies [1].

Key Intermediate in Febuxostat and Related Xanthine Oxidase Inhibitor Synthesis

Apply 3-bromo-4-hydroxybenzonitrile as the starting material in established synthetic routes to febuxostat, a clinically approved gout medication. The compound undergoes selective O-alkylation to form 3-bromo-4-isobutoxybenzonitrile, a critical intermediate in the multi-step sequence [1]. This validated application supports procurement for medicinal chemistry programs targeting purine metabolism disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.